molecular formula C10H6F2N2O2 B1466906 6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1368854-24-3

6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1466906
CAS No.: 1368854-24-3
M. Wt: 224.16 g/mol
InChI Key: UVIAVQAHXKQZMA-UHFFFAOYSA-N
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Description

6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine ring substituted with a 2,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 2,4-difluoroaniline with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of carboxylic acid chlorides or anhydrides to facilitate the formation of the pyrimidine ring . The reaction is often carried out under reflux conditions with a suitable base to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 2,4-difluorophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the development of new pharmaceuticals and other applications.

Properties

IUPAC Name

6-(2,4-difluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIAVQAHXKQZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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